molecular formula C11H6BrN B1505407 5-Bromonaphthalene-2-carbonitrile CAS No. 556107-64-3

5-Bromonaphthalene-2-carbonitrile

Cat. No.: B1505407
CAS No.: 556107-64-3
M. Wt: 232.08 g/mol
InChI Key: SSGFUDSHRVEIIF-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H6BrN. It is a brominated derivative of naphthalene, featuring a bromine atom at the 5-position and a cyano group at the 2-position of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that nitriles, a group to which 5-bromo-2-naphthonitrile belongs, often interact with various enzymes and receptors in the body . The specific targets of 5-Bromo-2-Naphthonitrile would depend on its specific chemical structure and properties.

Mode of Action

Nitriles, including 5-bromo-2-naphthonitrile, typically undergo reactions such as hydrolysis and reduction . In these reactions, the nitrile group (-C≡N) is transformed, which can lead to changes in the molecule’s interactions with its targets .

Biochemical Pathways

Nitriles are known to participate in various biochemical reactions, including those involving enzymes like nitrilases and nitrile hydratases . These enzymes catalyze the conversion of nitriles to carboxylic acids and amides, respectively . Therefore, 5-Bromo-2-Naphthonitrile could potentially affect these and related biochemical pathways.

Result of Action

For instance, the conversion of nitriles to carboxylic acids or amides could potentially affect the function of proteins or other biomolecules in the cell .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-Naphthonitrile could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s reactivity and its interactions with its targets. Additionally, the presence of other molecules could potentially influence the compound’s behavior. For example, the presence of certain enzymes could catalyze the transformation of the nitrile group, thereby affecting the compound’s mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromonaphthalene-2-carbonitrile can be synthesized through several methods. One common approach involves the bromination of naphthalene-2-carbonitrile using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromonaphthalene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield naphthalene-2,5-dicarboxylic acid.

  • Reduction: Reduction of the cyano group can produce 5-Bromonaphthalene-2-amine.

  • Substitution: Substitution at the bromine position can result in compounds such as 5-Cyanonaphthalene-2-bromide.

Scientific Research Applications

5-Bromonaphthalene-2-carbonitrile is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block for the development of new chemical entities with potential biological activity.

Comparison with Similar Compounds

  • 1-Bromonaphthalene

  • 2-Bromonaphthalene

  • 1-Bromo-2-naphthol

  • 2-Bromo-1-naphthol

Properties

IUPAC Name

5-bromonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGFUDSHRVEIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704784
Record name 5-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556107-64-3
Record name 5-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-naphthoic acid (4.3 g, 17 mmol)) in dry pyridine (75 mL) at 0° C. was added methanesulfonyl chloride (1.4 mL, 18 mmol). After stirring at 0° C. for 1 h, ammonia gas was bubbled through the solution for 10 min, whilst maintaining the temperature below 5° C. During the gas addition the solution became viscous, so additional dry pyridine (˜30 mL) was added. Excess ammonia was removed in vacuo, the solution again cooled to 0° C., then treated with additional methanesulfonyl chloride (12.5 mL) and allowed to warm to room temperature overnight. The solution was poured onto ice cold water, the mixture stirred for 30 min and the brown precipitate collected by filtration, washed on the sinter with ice cold water, then dried in vacuo. The crude product was dissolved in hot chloroform (˜35 mL) and insoluble material filtered off. The chloroform was removed and the residue dissolved in a minimum volume of ether at reflux. Hexane was added until the solution remained turbid at reflux, the solution filtered rapidly into a pre-heated flask, and allowed to cool slowly to room temperature. The precipitate was collected by filtration, washed with hexane, and dried in vacuo, to yield 5-bromo-2-naphthonitrile. Further crops were obtained by cooling the filtrate at −18° C. overnight.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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